molecular formula C16H19FN4O4 B10980024 N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine

N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine

Cat. No.: B10980024
M. Wt: 350.34 g/mol
InChI Key: CZTTXLRKGQRCMB-GFCCVEGCSA-N
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Description

(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a fluorine atom, and multiple amide linkages, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID typically involves multiple steps, including the formation of the indole ring, introduction of the fluorine atom, and coupling reactions to form the amide bonds. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorination reagents such as Selectfluor.

    Amide Bond Formation: Coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or binding affinity.

Mechanism of Action

The mechanism of action of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity towards certain targets. The amide linkages allow for hydrogen bonding interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Fluoroindoles: Compounds with fluorine atoms attached to the indole ring, used in medicinal chemistry.

    Peptide-based compounds: Molecules with amide linkages, similar to the structure of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID.

Uniqueness

The uniqueness of (2R)-5-[(AMINOCARBONYL)AMINO]-2-{[2-(6-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}PENTANOIC ACID lies in its combination of an indole ring, a fluorine atom, and multiple amide linkages. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19FN4O4

Molecular Weight

350.34 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C16H19FN4O4/c17-11-4-3-10-5-7-21(13(10)8-11)9-14(22)20-12(15(23)24)2-1-6-19-16(18)25/h3-5,7-8,12H,1-2,6,9H2,(H,20,22)(H,23,24)(H3,18,19,25)/t12-/m1/s1

InChI Key

CZTTXLRKGQRCMB-GFCCVEGCSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O)F

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC(CCCNC(=O)N)C(=O)O)F

Origin of Product

United States

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